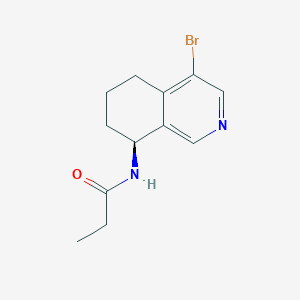

(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

Description

Properties

Molecular Formula |

C12H15BrN2O |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

N-[(8S)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |

InChI |

InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16)/t11-/m0/s1 |

InChI Key |

HDHLVCVQEDWFPK-NSHDSACASA-N |

Isomeric SMILES |

CCC(=O)N[C@H]1CCCC2=C(C=NC=C12)Br |

Canonical SMILES |

CCC(=O)NC1CCCC2=C(C=NC=C12)Br |

Origin of Product |

United States |

Biological Activity

(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a prominent class of alkaloids known for their varied biological activities. They exhibit effects such as anti-inflammatory, antimicrobial, neuroprotective, and antitumor properties. The structural diversity within this class allows for significant variations in biological activity based on modifications to the core structure.

Biological Activities

- Sedative and Psychotropic Effects

- Anti-inflammatory Activity

- Cytotoxicity

- Neuroprotective Properties

The biological activities of (S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide can be attributed to several mechanisms:

- Receptor Interactions : The compound may interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurochemical pathways involved in mood regulation and cognition .

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) production and enhancing antioxidant defenses, this compound may protect neuronal cells from oxidative damage .

Case Study 1: Anti-Cancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that (S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide exhibited significant cytotoxicity at low concentrations. The study highlighted its potential as a lead compound for developing new anticancer agents .

Case Study 2: Neuroprotective Effects

In a model of Parkinson’s disease induced by neurotoxic agents, administration of the compound resulted in improved motor function and reduced neuronal loss compared to controls. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (Compound 8b)

- Structure: Propionamide linked to a cyclohexylamino-phenylethyl group and a methoxypyrimidinyl-benzyl moiety.

- Key Differences: Lacks the tetrahydroisoquinoline scaffold and bromine substitution.

- Spectral Data : ¹H-NMR (CDCl₃, δ 8.76 ppm for pyrimidine proton), HRMS (m/z 487.2702 [M+H]⁺) .

2.1.2 (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

- Structure: Tetrahydroisoquinoline core with a methyl-oxo-tetrahydroquinolinyl substituent (R-configuration).

- Key Differences: Substituted with a quinolinone group instead of bromine; stereochemistry differs (R vs. S).

Functional Analogues

2.2.1 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide

- Structure : Propionamide attached to a methyl-thiadiazole ring.

- Key Differences: Replaces tetrahydroisoquinoline with a thiadiazole heterocycle.

- Activity: Demonstrates anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, with additional diuretic and cardioprotective effects .

2.2.2 TAK375 ((S)-N-[2(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide)

- Structure: Propionamide linked to an indeno-furan ethyl group (S-configuration).

- Key Differences: Furan-containing indeno scaffold instead of brominated tetrahydroisoquinoline.

- Activity: Known melatonin receptor agonist, highlighting the role of stereochemistry in receptor binding .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Observations

Stereochemical Impact : The S-configuration in the target compound and TAK375 underscores the importance of chirality in biological targeting, contrasting with the R-analogue in , which may exhibit divergent receptor affinities .

Bromine vs. Heterocycles : Bromine in the target compound may enhance electrophilicity or halogen bonding, whereas pyrimidine (Compound 8b) or thiadiazole () substituents enable π-stacking or hydrogen bonding .

Therapeutic Potential: While the target compound lacks explicit activity data, its structural analogs suggest applications in oncology () or neurology () .

Q & A

Q. What safety protocols are critical when handling this compound, given its brominated and amide functionalities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.